REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[C:7]([Li])([CH3:10])([CH3:9])[CH3:8]>O1CCCC1>[C:2]([CH:3]([C:7]([CH3:10])([CH3:9])[CH3:8])[OH:4])([CH3:6])([CH3:5])[CH3:1]
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Name
|
solution
|
Quantity
|
40.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
hexanes
|
Quantity
|
65.4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm from -78° to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 25 ml of 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with two 25 ml portions of ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with saturated sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C(O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |